molecular formula C7H5NO5 B1316670 2-Hydroxy-6-nitrobenzoic acid CAS No. 601-99-0

2-Hydroxy-6-nitrobenzoic acid

Cat. No.: B1316670
CAS No.: 601-99-0
M. Wt: 183.12 g/mol
InChI Key: QICHZWUWPVMQTD-UHFFFAOYSA-N
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Description

2-Hydroxy-6-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO5. It consists of a benzene ring substituted with a hydroxyl group (-OH) at the second position and a nitro group (-NO2) at the sixth position. This compound is a derivative of benzoic acid and is known for its unique chemical properties and applications in various fields.

Mechanism of Action

Target of Action

It’s known that nitro compounds, like 2-hydroxy-6-nitrobenzoic acid, have a full positive charge on nitrogen and a half-negative charge on each oxygen . This property could potentially influence its interaction with biological targets.

Mode of Action

Nitro compounds are known to be important nitrogen derivatives with a hybrid structure that has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character could influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It’s known that the biosynthesis of hydroxybenzoic acids, which this compound is a derivative of, involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

It’s known that benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid . This could potentially impact the bioavailability of this compound.

Result of Action

It’s known that benzoxazole derivatives, which can be synthesized using 2-aminophenol, a compound structurally similar to this compound, exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .

Action Environment

It’s known that the reactivity of benzylic halides, which are structurally similar to this compound, can be influenced by the nature of the halide and the reaction conditions .

Biochemical Analysis

Biochemical Properties

2-Hydroxy-6-nitrobenzoic acid plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. One of the key enzymes it interacts with is 2-nitrobenzoate-2-monooxygenase, which catalyzes the conversion of 2-nitrobenzoate to salicylate and nitrite . Additionally, salicylate hydroxylase further converts salicylate to catechol, which is then cleaved by catechol-1,2-dioxygenase to form cis,cis-muconic acid . These interactions highlight the compound’s involvement in oxidative degradation pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s nitro group can participate in redox reactions, potentially affecting cellular redox states and signaling pathways . Additionally, its interactions with enzymes involved in aromatic compound degradation can influence metabolic flux and energy production within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and other biomolecules. The compound’s hydroxyl and nitro groups enable it to form hydrogen bonds and participate in redox reactions, respectively . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression through modulation of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation in the presence of strong acids or bases . Long-term studies have shown that its effects on cellular function can persist, with potential impacts on cell viability and metabolic activity observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently . At higher doses, it can cause adverse effects, including oxidative stress and potential damage to cellular components . Threshold effects have been observed, where specific dosages lead to significant changes in metabolic and physiological responses.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds. The compound is metabolized by enzymes such as 2-nitrobenzoate-2-monooxygenase, salicylate hydroxylase, and catechol-1,2-dioxygenase . These enzymes facilitate the conversion of this compound into intermediates like salicylate and catechol, which are further processed in the metabolic pathway.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The compound’s solubility and ability to form hydrogen bonds play a crucial role in its transport and distribution dynamics.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in particular subcellular locations can affect its activity and function, contributing to its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-6-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of salicylic acid (2-hydroxybenzoic acid) using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the nitration process and avoid over-nitration.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-amino-6-hydroxybenzoic acid.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Hydroxy-6-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Employed in the study of enzyme inhibition and as a model compound for understanding biochemical pathways.

    Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.

Comparison with Similar Compounds

  • 2-Hydroxy-3-nitrobenzoic acid
  • 2-Hydroxy-4-nitrobenzoic acid
  • 2-Hydroxy-5-nitrobenzoic acid

Comparison: 2-Hydroxy-6-nitrobenzoic acid is unique due to the specific positioning of the hydroxyl and nitro groups on the benzene ring. This positioning influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-hydroxy-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO5/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICHZWUWPVMQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565828
Record name 2-Hydroxy-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

601-99-0
Record name 2-Hydroxy-6-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=601-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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